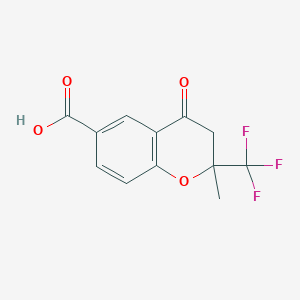

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid

Description

Properties

Molecular Formula |

C12H9F3O4 |

|---|---|

Molecular Weight |

274.19 g/mol |

IUPAC Name |

2-methyl-4-oxo-2-(trifluoromethyl)-3H-chromene-6-carboxylic acid |

InChI |

InChI=1S/C12H9F3O4/c1-11(12(13,14)15)5-8(16)7-4-6(10(17)18)2-3-9(7)19-11/h2-4H,5H2,1H3,(H,17,18) |

InChI Key |

KHRWGODMPVHHSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

| Step Number | Reaction Step | Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|---|

| 1 | Phenolic Esterification | Reaction of phenol or phenol derivatives with maleic anhydride under base catalysis in aqueous solution at room temperature (0–40 °C). | Phenol derivative (e.g., 2-hydroxy-4-substituted phenyl), maleic anhydride, base catalyst (NaOH) | Formation of 3-(4-substituted phenyl)-3-oxo-2-butenoic acid derivatives |

| 2 | Carboxyl Esterification | Dissolution of the above acid in organic solvent with esterification catalyst and ethanol; reflux for 4–10 hours. | Organic solvents such as benzene, toluene, trichloromethane; catalysts like p-toluenesulfonic acid or sulfuric acid; ethanol | Formation of ester derivatives of 3-(4-substituted phenyl)-3-oxo-2-butenoic acid |

| 3 | Fries Rearrangement | Reaction of ester intermediate with aluminum trichloride in solvents like chlorobenzene or orthodichlorobenzene at elevated temperature. | Aluminum trichloride (AlCl3), chlorinated aromatic solvents | Acyl migration to form 6-substituted 4-chromanone-2-carboxylic acid ester |

| 4 | Michael Addition | Reaction of the above intermediate with sodium bicarbonate solution at 60–100 °C for 0.2–1 hour, followed by acidification and filtration. | Sodium bicarbonate (NaHCO3), aqueous medium, heating | Cyclization to yield 6-substituted-4-chromanone-2-carboxylic acid (target compound) |

This method is advantageous due to the use of inexpensive and readily available raw materials, mild reaction conditions, and environmentally friendly aqueous media for some steps. It also avoids the use of toxic methylating agents and reduces the use of organic solvents by employing water in Michael addition.

Reaction Scheme Summary

$$

\text{Phenol derivative} + \text{Maleic anhydride} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}, \text{RT}} \text{3-(4-substituted phenyl)-3-oxo-2-butenoic acid}

$$

$$

\text{3-(4-substituted phenyl)-3-oxo-2-butenoic acid} + \text{EtOH} \xrightarrow[\text{p-TsOH}]{\text{Reflux}} \text{Ester derivative}

$$

$$

\text{Ester derivative} \xrightarrow[\text{AlCl}_3]{\text{Chlorobenzene}, \text{Heat}} \text{6-substituted 4-chromanone ester}

$$

$$

\text{6-substituted 4-chromanone ester} + \text{NaHCO}_3 \xrightarrow[\text{Heat}]{\text{Aqueous}} \text{6-substituted 4-chromanone-2-carboxylic acid}

$$

Alternative Synthetic Approaches

Other methods reported in literature for chroman-4-one derivatives, which may be adapted for trifluoromethyl-substituted analogs, include:

Cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates : This method uses ammonium persulfate as oxidant in DMSO solvent at 80 °C, yielding ester-containing chroman-4-ones in moderate to good yields (up to 71%). Although this method focuses on ester-containing chromanones, it may be adaptable for trifluoromethylated substrates.

Intramolecular ester carbonyl olefination : Using (trimethylsilyl)methylene triphenylphosphorane as a reagent to cyclize appropriate precursors to chroman-4-ones. This method is more specialized and may require specific substrate design.

Methane sulfonyl chloride catalyzed cyclization : This approach involves alkylation and cyclization steps catalyzed by methane sulfonyl chloride and boron trifluoride etherate, providing mild conditions and good yields for chromone derivatives.

These alternative methods provide complementary strategies but may require adaptation for the specific trifluoromethyl substitution pattern.

Data Table: Summary of Key Preparation Parameters

| Parameter | Phenolic Esterification | Carboxyl Esterification | Fries Rearrangement | Michael Addition |

|---|---|---|---|---|

| Temperature | Room temperature (0–40 °C) | Reflux (4–10 h) | Elevated temperature (oil bath) | 60–100 °C (0.2–1 h) |

| Solvent | Water (aqueous) | Organic solvent (benzene, toluene, trichloromethane) | Chlorobenzene, orthodichlorobenzene | Aqueous sodium bicarbonate solution |

| Catalyst | Base (NaOH) | Acid catalyst (p-TsOH, H2SO4) | Aluminum trichloride (AlCl3) | Sodium bicarbonate (NaHCO3) |

| Yield (typical) | High (not specified) | Moderate to high | Moderate to high | High (purified product) |

| Environmental considerations | Aqueous medium, mild | Use of organic solvents | Use of chlorinated solvents | Aqueous medium, mild |

Research Findings and Notes

The patent method emphasizes the environmental and economic advantages of using water as solvent in the phenolic esterification and Michael addition steps, reducing organic solvent consumption.

The Michael addition step is crucial for ring closure, converting the open-chain intermediate into the chromanone carboxylic acid scaffold.

The trifluoromethyl substituent (–CF3) at position 2 is introduced via the phenol derivative starting material or via substitution on the aromatic ring before the reaction sequence.

The Fries rearrangement is preferred over direct Friedel-Crafts acylation due to better yields and selectivity.

Alternative radical cyclization methods offer milder conditions and potential for structural diversity but may require further optimization for trifluoromethylated substrates.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Properties

Research has indicated that 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid exhibits anti-inflammatory and antioxidant activities. These properties make it a candidate for the development of new therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation. Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating chronic inflammatory diseases .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Its structural characteristics allow for the modification of drug release profiles, which is crucial for improving the bioavailability of poorly soluble drugs. Research indicates that encapsulating drugs within a matrix of this compound can significantly improve their solubility and stability .

Agrochemical Applications

Pesticide Development

Due to its fluorinated structure, this compound has been explored for use in developing novel pesticides. The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's efficacy against various pests while potentially reducing environmental impact. Studies have demonstrated its effectiveness against certain agricultural pests, making it a promising candidate for sustainable agriculture practices .

Herbicide Formulation

The compound has also been investigated as a component in herbicide formulations. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control while minimizing harm to non-target species. This application is particularly relevant in the context of integrated pest management strategies aimed at reducing chemical inputs in agriculture .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for various applications including coatings and sealants. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and durability .

Coatings and Surface Modifications

The unique properties of the compound lend themselves well to applications in coatings technology. Its incorporation into surface coatings can enhance water repellency and chemical resistance, which are desirable traits in industrial applications such as automotive and aerospace coatings .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceuticals | Brazilian Journal of Pharmaceutical Sciences (2020) | Demonstrated anti-inflammatory effects through cytokine inhibition. |

| Agrochemicals | ACS Symposium Series (2007) | Effective against specific agricultural pests; potential for reduced environmental impact. |

| Materials Science | Toyo Science Report (2023) | Enhanced thermal stability and mechanical properties in fluorinated polymers. |

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related chromane/chromene derivatives:

*Note: The melting point range (344–348) for 6-fluoro-4-oxochroman-2-carboxylic acid may refer to page numbers in literature; confirmation is required .

Key Structural and Functional Differences

Ring Saturation :

- The target compound and 6-fluoro-4-oxochroman-2-carboxylic acid possess a saturated chromane ring , enhancing conformational rigidity compared to unsaturated chromene derivatives (e.g., 6-methyl-4-oxo-4H-chromene-2-carboxylic acid) .

Halogenation: Bromine (in 6-bromo-2-oxo-2H-chromene-3-carboxylic acid) and fluorine (in 6-fluoro-4-oxochroman-2-carboxylic acid) influence lipophilicity and bioavailability. Fluorine’s small size and high electronegativity improve membrane permeability .

Positional Isomerism :

- The carboxylic acid group’s position (e.g., 6-carboxylic acid in the target vs. 3-carboxylic acid in the brominated derivative) affects molecular interactions with biological targets, such as enzyme active sites .

Biological Activity

2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 288.19 g/mol. Its structure features a chromane core with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets .

Research indicates that the compound exhibits various biological activities, primarily through its interaction with key enzymes and receptors. The presence of the trifluoromethyl group is particularly noteworthy as it influences the compound's binding affinity and inhibitory effects on specific biological targets.

-

Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including:

- Cholinesterases : It demonstrates moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in Alzheimer's disease treatment. For example, IC50 values reported for AChE range from 10.4 μM to 19.2 μM depending on structural modifications .

- Cyclooxygenase-2 (COX-2) : The compound exhibits anti-inflammatory properties by inhibiting COX-2, which is involved in the inflammatory response .

- Antioxidant Activity : The compound has shown potential as a free radical scavenger, contributing to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : A study highlighted its potential neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures, suggesting a role in mitigating neurodegenerative diseases .

Summary of Biological Activities

| Biological Activity | Target/Effect | IC50 Values |

|---|---|---|

| AChE Inhibition | Neurotransmission | 10.4 - 19.2 μM |

| BChE Inhibition | Neurotransmission | 7.7 - 30.1 μM |

| COX-2 Inhibition | Anti-inflammatory | Moderate |

| Antioxidant Activity | Free radical scavenging | Moderate |

| Cytotoxicity | Cancer cell lines (MCF-7) | Significant |

Q & A

Q. What synthetic routes are recommended for preparing 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A cyclocondensation approach using chromane precursors and trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under inert conditions is common. Optimize yield by controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF). Purification via recrystallization in ethanol/water mixtures improves purity (>95%). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing the chromane core and carboxylic acid functionality?

- Methodological Answer :

- ¹H/¹³C NMR : Identify chromane ring protons (δ 6.5–7.5 ppm for aromatic H) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR) .

- IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and OH stretch (~2500–3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry using single-crystal data (e.g., Cu-Kα radiation, 113 K) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods for synthesis/purification to avoid inhalation.

- Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy.

- Store in airtight containers at 4°C to prevent degradation.

- Follow OSHA guidelines for airborne concentration monitoring and emergency showers .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the trifluoromethyl group on chromane ring reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures) to validate computational models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize assay conditions: Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).

- Validate target engagement via competitive binding assays (e.g., SPR or ITC) .

- Replicate studies under varying pH (6.5–7.5) to assess protonation effects on carboxylic acid bioactivity .

Q. How can metabolic stability be evaluated in vitro, and what structural modifications improve pharmacokinetics?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS.

- Derivatization : Esterify the carboxylic acid to enhance membrane permeability. Compare methyl/ethyl ester analogs for metabolic half-life improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.